molecular formula C9H9BBrF3KNO B1409332 Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate CAS No. 1705578-14-8

Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate

Cat. No. B1409332
CAS RN: 1705578-14-8
M. Wt: 333.98 g/mol
InChI Key: KUOKFODZPISPMX-UHFFFAOYSA-N
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Description

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Synthesis Analysis

Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . They are often used as potent boronic acid surrogates in these reactions .


Molecular Structure Analysis

The molecular structure of potassium trifluoroborates generally consists of a boron atom bonded to three fluorine atoms and an organic group .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are also used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

Potassium trifluoroborates are generally solid and stable under normal conditions. They are moisture- and air-stable .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

Potassium trifluoroborates: , including the specific compound , are widely used as reagents in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds. The stability and reactivity of potassium trifluoroborates make them ideal for these reactions, providing a reliable method for constructing complex molecular architectures.

Synthesis of Pharmaceutical Compounds

The compound’s ability to act as a boronic acid surrogate makes it valuable in the synthesis of pharmaceutical compounds . Its role in facilitating the formation of stable carbon-carbon bonds is crucial in the development of new drugs, especially in the creation of complex molecules that require precise and stable bonding.

Mechanism of Action

Target of Action

The primary target of the compound Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate is the palladium (II) complex in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action results in the formation of a new carbon–carbon bond, which can have significant downstream effects in various synthetic pathways .

Result of Action

The result of the action of Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide array of organic compounds, making the compound a versatile reagent in organic chemistry .

Action Environment

The action of Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate is influenced by environmental factors. The compound is known to be moisture- and air-stable, and remarkably compliant with strong oxidative conditions . These properties suggest that the compound’s action, efficacy, and stability can be maintained in a variety of environmental conditions .

Safety and Hazards

Potassium trifluoroborates can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be stored in a cool place, kept tightly closed in a dry and well-ventilated place, and stored under inert gas .

Future Directions

Potassium trifluoroborates are expected to continue to play a significant role in organic synthesis, particularly in cross-coupling reactions. Their stability and versatility make them valuable tools for chemists .

properties

IUPAC Name

potassium;[3-(4-bromoanilino)-3-oxopropyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BBrF3NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOKFODZPISPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC=C(C=C1)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BBrF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate

CAS RN

1705578-14-8
Record name Borate(1-), [3-[(4-bromophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705578-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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